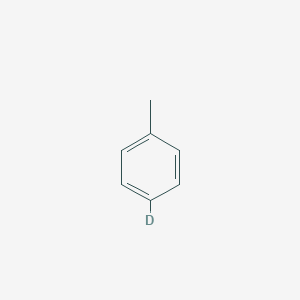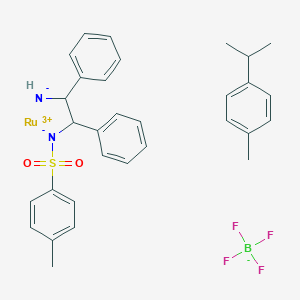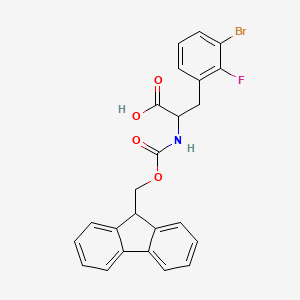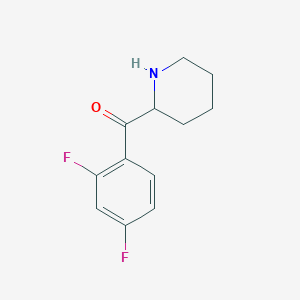
Toluene-4-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-4-d1, also known as 4-deuterotoluene, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and in this compound, one of the hydrogen atoms in the toluene molecule is replaced by deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Toluene-4-d1 can be synthesized through several methods. One common approach involves the deuteration of toluene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient exchange of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Toluene-4-d1 undergoes various chemical reactions similar to those of toluene. These include:
Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: The compound can be reduced to form methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of compounds such as nitrotoluene and chlorotoluene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like nitric acid (HNO3) and chlorine (Cl2) are used for nitration and chlorination reactions, respectively.
Major Products
The major products formed from these reactions include benzyl alcohol, benzaldehyde, benzoic acid, methylcyclohexane, nitrotoluene, and chlorotoluene.
Applications De Recherche Scientifique
Toluene-4-d1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which Toluene-4-d1 exerts its effects is primarily through the incorporation of deuterium into various molecular pathways. Deuterium has a slightly different bond strength compared to hydrogen, which can influence reaction rates and mechanisms. This property is exploited in studies to gain insights into reaction dynamics and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: A simple aromatic hydrocarbon with similar chemical properties.
Ethylbenzene: An aromatic hydrocarbon with an ethyl group attached to the benzene ring.
Xylene: A group of three isomers with two methyl groups attached to the benzene ring.
Uniqueness
Toluene-4-d1 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The deuterium atom allows for the study of reaction mechanisms and pathways with greater precision, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C7H8 |
|---|---|
Poids moléculaire |
93.14 g/mol |
Nom IUPAC |
1-deuterio-4-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D |
Clé InChI |
YXFVVABEGXRONW-VMNATFBRSA-N |
SMILES isomérique |
[2H]C1=CC=C(C=C1)C |
SMILES canonique |
CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dimethylamino)phenoxy]propanoic acid](/img/structure/B12306379.png)
![4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid](/img/structure/B12306381.png)



![rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis](/img/structure/B12306415.png)
![8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12306416.png)
![2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B12306422.png)


![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12306455.png)

![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)

